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1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione

Cat. No.: B11746983
M. Wt: 164.16 g/mol
InChI Key: CIZAZAUFIRYVPV-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic systems are a unique class of organic compounds characterized by two rings connected by a single common atom, known as the spiro atom. This structural feature imparts a distinct three-dimensional geometry, which is a significant departure from the often planar structures of many aromatic and heteroaromatic systems. tandfonline.com The inherent rigidity and defined conformational arrangement of spirocycles make them particularly attractive in various fields of chemical research, most notably in medicinal chemistry and drug discovery. tandfonline.comnih.gov

The introduction of a spirocyclic scaffold into a molecule can significantly influence its physicochemical properties. bldpharm.comresearchgate.net For instance, the increased sp³ character of spirocycles is often associated with improved water solubility. tandfonline.com Furthermore, the rigid nature of the spirocyclic core can reduce the conformational flexibility of a molecule, which can lead to a more precise interaction with biological targets and potentially enhance potency and selectivity. nih.govnih.gov The ability of spirocycles to project functional groups into three-dimensional space allows for more effective exploration of the binding sites of proteins and other biological macromolecules. tandfonline.com Consequently, spirocyclic motifs are increasingly being incorporated into the design of novel therapeutic agents. bldpharm.comnih.gov

Academic Significance of the 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione Scaffold in Chemical Research

The this compound scaffold represents a core structure that has garnered interest in chemical research, particularly as a building block for more complex molecules. While direct synthesis protocols and extensive research on the parent compound itself are not widely documented, the scaffold is the foundation for various derivatives that are subjects of scientific investigation. vulcanchem.com The academic significance of this scaffold lies in its potential for the development of novel compounds with diverse applications.

The unique arrangement of functional groups within the this compound framework provides a versatile platform for chemical modification. Researchers have explored derivatives of this scaffold for their potential biological activities. For instance, the tert-butyl derivatives of this spiro compound are found in various natural sources and have been studied for their chemical properties. chemicalbook.com The investigation of such derivatives contributes to a broader understanding of structure-activity relationships and the potential for developing new therapeutic agents. The 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which share a similar spirocyclic core, have been synthesized and evaluated for their antitumor activities. nih.gov

Fundamental Structural Characteristics of the this compound Moiety, including Lactone, Enone, and Cyclic Ketone Functionalities

The structure of this compound is defined by its bicyclic system, which consists of a five-membered lactone ring fused to a six-membered cyclohexadiene ring through a spiro junction at the C5 position. vulcanchem.com This spirocyclic arrangement results in a rigid and non-planar geometry, which limits the molecule's conformational flexibility. vulcanchem.com The key molecular descriptors for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
IUPAC Name This compound

The molecule incorporates several important functional groups that dictate its chemical reactivity and spectroscopic properties:

Lactone: The five-membered ring contains a cyclic ester, specifically a γ-lactone. wikipedia.org Lactones are known to undergo reactions typical of esters, such as hydrolysis. wikipedia.org The carbonyl group of the lactone is expected to exhibit a strong infrared (IR) absorption band around 1750 cm⁻¹. vulcanchem.com

Enone: The six-membered ring features an α,β-unsaturated ketone, or enone, functionality. This conjugated system influences the electronic properties of the molecule. Cyclic enones are known to be reactive as Michael acceptors. researchgate.netnih.gov

Cyclic Ketone: In addition to the enone system, the six-membered ring also contains a cyclic ketone. The reactivity of cyclic ketones can be influenced by ring size and substitution. researchgate.net The conjugated diene system within the cyclohexene (B86901) ring is expected to result in UV-Vis absorption maxima in the range of 230–260 nm. vulcanchem.com

The combination of these functional groups within a rigid spirocyclic framework makes this compound an interesting subject for further chemical exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B11746983 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

InChI

InChI=1S/C9H8O3/c10-7-1-4-9(5-2-7)6-3-8(11)12-9/h1-2,4-5H,3,6H2

InChI Key

CIZAZAUFIRYVPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C=CC(=O)C=C2)OC1=O

Origin of Product

United States

Occurrence, Isolation, and Proposed Biosynthetic Pathways of 1 Oxaspiro 4.5 Deca 6,9 Diene 2,8 Dione Derivatives

Identification and Distribution of 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione Analogues in Natural Sources

The spirocyclic structure of this compound derivatives has attracted scientific interest, leading to their identification in a variety of natural settings. A prominent analogue, 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, has been frequently documented.

Isolation from Fungal Species (e.g., Morchella spp.)

Derivatives of this compound have been identified in fungi, most notably in morels of the genus Morchella. These highly valued mushrooms are recognized for their distinct flavor and commercial importance. The presence of compounds like 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione contributes to the complex chemical profile of these fungi.

Detection in Plant Species (e.g., Euphorbia pulcherrima, Manilkara hexandra, Gmelina asiatica Linn, Stachys species, Mangifera indica)

A variety of terrestrial plants have been found to contain this compound analogues. For instance, 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione has been identified as a bioactive compound in the whole plant extract of Euphorbia pulcherrima. This plant has a history of use in traditional medicine for various ailments.

The compound is also naturally present as an antioxidant in the aerial parts of Gmelina asiatica Linn, a plant belonging to the Verbenaceae family. Furthermore, it has been detected in the essential oils of some Stachys species from the Mediterranean region and as a phyto-active compound in the stem bark of Manilkara hexandra.

Presence in Marine Organisms (e.g., Clathria baltica marine algae)

The marine environment is another source of these complex molecules. Research has shown that 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione can be found in marine algae. Specifically, gas chromatography-mass spectrometry analysis of an ethanol (B145695) extract of the marine sponge Clathria baltica has led to the identification of this compound among other active constituents.

Occurrence in Microbial Fermentation Products (e.g., Hanseniaspora guilliermondii, Bacillus subtilis)

Microbial fermentation processes can also yield this compound derivatives. For example, 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione has been identified as an intermediate chemical compound during the fermentation of spoilage date juice by the yeast strain Hanseniaspora guilliermondii KKUY-0045.

Table 1: Natural Sources of this compound Derivatives

Category Species Derivative Identified
Fungi Morchella spp. 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Plants Euphorbia pulcherrima 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Gmelina asiatica Linn 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Manilkara hexandra 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Stachys species 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Marine Organisms Clathria baltica 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Methodologies for the Isolation and Purification of Natural this compound Compounds

The extraction and purification of these spiro compounds from their natural sources are critical steps for their characterization and further study. Solvent extraction is a fundamental technique employed for this purpose.

Solvent Extraction Techniques

Solvent extraction is a primary method used to isolate natural products from various biological materials. The choice of solvent is crucial and is determined by the polarity of the target compound. For the isolation of this compound derivatives, a sequential extraction process using solvents of increasing polarity is often employed to separate different classes of compounds.

Commonly used solvents for the extraction of moderately polar compounds like the target molecule include ethyl acetate (B1210297), dichloromethane, and ethanol. For example, in the analysis of marine organisms, an ethanol extract is often prepared. The general procedure involves macerating the biological material in the chosen solvent, followed by filtration and concentration of the extract under reduced pressure.

Further purification of the crude extract is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method, where a solvent gradient is used to elute fractions of increasing polarity. The fractions are then monitored by techniques such as thin-layer chromatography (TLC), and those containing the desired compound are combined and concentrated. High-performance liquid chromatography (HPLC) can be used for final purification to obtain the compound in high purity.

Table 2: Overview of Solvent Extraction Techniques

Step Description Common Solvents/Materials
Extraction The raw biological material is soaked in a solvent to dissolve the target compounds. Ethanol, Dichloromethane, Ethyl Acetate, Hexane
Concentration The solvent is removed from the extract, typically using a rotary evaporator. -
Purification The crude extract is separated into its individual components. Silica Gel (for column chromatography), various solvent systems for elution

| Analysis | The purified compound is identified and characterized. | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Table of Compounds Mentioned

Compound Name
This compound

Theoretical Considerations for the Biosynthesis of this compound Structures

The biosynthesis of the this compound scaffold is thought to proceed through a series of enzymatic reactions, culminating in an oxidative cyclization event. While the precise pathway for this specific core has not been fully elucidated, theoretical pathways can be proposed based on our understanding of fungal secondary metabolite biosynthesis.

A plausible biosynthetic route likely begins with precursors from primary metabolism, such as acetate and amino acids. These precursors are assembled into a polyketide or a related intermediate by large, multifunctional enzymes like polyketide synthases (PKSs). The resulting linear chain undergoes a series of modifications, including reductions, dehydrations, and cyclizations, to form a phenolic intermediate.

The key step in the formation of the spirocyclic core is believed to be an oxidative dearomatization of a p-hydroxyphenyl-substituted precursor. This transformation is likely catalyzed by oxidoreductases, such as cytochrome P450 monooxygenases or tyrosinases. These enzymes can catalyze the oxidation of the phenolic ring, leading to the formation of a reactive intermediate. This intermediate then undergoes an intramolecular cyclization, where a nucleophilic side chain attacks the electron-deficient ring, forming the characteristic spiro-lactone structure.

In the case of derivatives originating from tyrosine, the biosynthesis could involve the action of tyrosinase. This copper-containing enzyme is known to catalyze the oxidation of phenols to catechols and subsequently to quinones. The generated quinone intermediate is highly reactive and can undergo intramolecular nucleophilic attack to form the spirocyclic system. Oxidative rearrangements are key reactions in the biosynthesis of many fungal secondary metabolites and are often catalyzed by a diverse range of enzymes. nih.gov

Table 2: Proposed Key Steps in the Biosynthesis of this compound

StepProposed ReactionKey Enzyme Classes
Precursor Assembly Formation of a linear polyketide or similar precursor from primary metabolites.Polyketide Synthases (PKSs)
Intermediate Modification Cyclization and modification of the linear chain to form a phenolic intermediate.Cyclases, Reductases, Dehydratases
Oxidative Dearomatization Oxidation of the phenolic ring to generate a reactive intermediate.Cytochrome P450 Monooxygenases, Tyrosinases
Spirocyclization Intramolecular nucleophilic attack to form the spiro-lactone ring system.Potentially spontaneous or enzyme-catalyzed

Further research, including isotopic labeling studies and gene knockout experiments, is necessary to fully elucidate the biosynthetic pathway of this intriguing class of natural products.

Synthetic Methodologies for 1 Oxaspiro 4.5 Deca 6,9 Diene 2,8 Dione and Its Analogues

Strategies for the Construction of the 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione Core

The synthesis of the this compound scaffold can be achieved through several strategic pathways. These methods often involve either the closure of a five-membered lactone ring onto a pre-existing six-membered ring or a concerted process that forms the spirocyclic system. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule.

A representative example is the synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, an analogue of the target compound. The synthesis begins with the preparation of the precursor, 3-(4-hydroxy-2-methoxyphenyl)-propanoic acid. mdpi.com This multi-step preparation involves the condensation of 2-Methoxy-4-O-methoxymethylbenzaldehyde with malonic acid, followed by subsequent reaction steps to yield the required propanoic acid derivative. mdpi.com Once the phenolic precursor is obtained, the crucial spirocyclization can be initiated.

Another example involves the synthesis of 7,10-Dimethoxy-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. ccsenet.orgresearchgate.net In this case, the immediate precursor for the spiroannulation is a 2,4,5-trisubstituted phenol (B47542). Interestingly, this phenol was prepared in a 57% yield from another spiro compound, 7-methoxy-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. ccsenet.orgresearchgate.net This highlights that complex multi-step pathways can sometimes involve the transformation of one spirocycle into a precursor for another, demonstrating the intricate nature of these synthetic routes.

These multi-step approaches, while sometimes lengthy, offer the advantage of allowing for precise control over the substitution pattern of the final spirocyclic product by building the necessary functionality into the precursor molecule.

Oxidative spiroannulation, also known as oxidative spirocyclization, is a powerful and direct method for constructing the this compound core. This reaction involves the intramolecular dearomatizing cyclization of a phenol derivative that has a nucleophilic side chain at the para-position. nih.govmdpi.com The process is initiated by an oxidizing agent, which activates the phenol ring towards nucleophilic attack by the tethered side chain, leading to the formation of the spirocyclic dienone. nih.gov

The general mechanism involves the oxidation of the phenol to a phenoxenium ion or a related electrophilic intermediate. This is followed by an intramolecular attack of the nucleophilic side chain (e.g., a carboxylic acid) onto the para-position of the dearomatized ring, forming the spirocyclic structure. nih.gov Various oxidizing agents have been employed for this transformation, with hypervalent iodine reagents being particularly prominent. nih.govmdpi.com

Hypervalent iodine(III) and iodine(V) reagents are widely used as mild and selective oxidants in organic synthesis. nih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA), [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), and 2-iodoxybenzoic acid (IBX) are particularly effective for the oxidative dearomatization of phenols, making them ideal for spiroannulation reactions. mdpi.comdoaj.org

For instance, the synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one was successfully achieved in 46% yield by treating 3-(4-hydroxy-2-methoxyphenyl)propanoic acid with PIFA in acetone (B3395972) at 0°C. mdpi.com Similarly, the synthesis of 7,10-Dimethoxy-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione was accomplished in 36% yield via the oxidative spiroannulation of its corresponding 2,4,5-trisubstituted phenol precursor. ccsenet.orgresearchgate.net

The mechanism of IBX-mediated phenol oxidation is thought to commence with a ligand exchange between the phenol and IBX, forming a phenolate (B1203915) complex. rsc.org This is followed by a redox process that reduces iodine(V) to iodine(III) and generates the electrophilic species necessary for the intramolecular cyclization. rsc.orgnih.gov The strict ortho-selectivity often observed in IBX oxidations is explained by an ionic mechanism involving the initial reaction of the phenol with the iodine atom of IBX. nih.gov

Table 1: Oxidative Spiroannulation with Hypervalent Iodine Reagents
PrecursorReagentProductYieldReference
3-(4-hydroxy-2-methoxyphenyl)propanoic acidPIFA6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one46% mdpi.com
2,4,5-trisubstituted phenolNot specified7,10-Dimethoxy-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione36% ccsenet.orgresearchgate.net

When the phenolic precursor contains a chiral center in the side chain, the oxidative spiroannulation can lead to the formation of diastereomers. Controlling the stereochemistry of the newly formed spirocenter is a significant challenge and an area of active research.

Studies on the diastereoselective spiroannulation of phenolic substrates have shown that the steric bulk of substituents on the side chain can influence the diastereomeric ratio of the product. For example, in the synthesis of related spiroethers, increasing the size of an alkyl group on the side chain from a methyl to a tertiary butyl group led to an increase in diastereoselectivity. researchgate.net

The choice of oxidant also plays a crucial role in the stereochemical outcome. In some systems, oxidation with lead tetraacetate (LTA) has been found to provide higher chemical yields and greater diastereoselectivity compared to hypervalent iodine reagents like PIFA or PIDA. researchgate.net The development of chiral hypervalent iodine reagents is another promising avenue for achieving enantioselective dearomatization of phenols, which would allow for asymmetric synthesis of the spirocyclic core. researchgate.net

Iodocyclization is a powerful method for the formation of oxygen-containing heterocycles. This reaction typically involves the treatment of an unsaturated alcohol or carboxylic acid with an iodine source. The electrophilic iodine activates the double bond, which is then attacked by the internal nucleophile (the hydroxyl or carboxyl group) to form a cyclic ether or lactone, respectively. This process is often referred to as iodolactonization when an unsaturated carboxylic acid is used.

While direct examples for the synthesis of this compound via this method are not prevalent, the iodolactonization of γ,δ-unsaturated carboxylic acids is a well-established and highly relevant strategy for forming the γ-butyrolactone ring present in the target molecule. The regioselectivity of this cyclization is generally governed by Baldwin's rules, which favor the formation of five-membered rings (5-exo-trig cyclization) over six-membered rings. stackexchange.com This inherent preference makes iodolactonization an attractive approach for constructing the five-membered lactone portion of the spiro[4.5]decane system from an appropriately designed alkenyl carboxylic acid precursor. The resulting iodinated spirocycle could then be further elaborated to introduce the dienone functionality.

The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene, can be coupled with a pinacol-type rearrangement to create complex cyclic structures in a cascade process. rsc.orgresearchgate.net This tandem Prins/pinacol (B44631) reaction is a powerful tool for the stereoselective construction of carbocyclic and oxacyclic frameworks, including spirocycles. rsc.orgresearchgate.net

A typical Prins/pinacol cascade for the synthesis of an oxaspiro[4.5]decane scaffold would involve the reaction of a homoallylic alcohol containing a cyclobutyl or cyclopentyl group with an aldehyde in the presence of a Lewis acid. rsc.orgresearchgate.net The reaction is initiated by the Prins cyclization to form a key carbocationic intermediate. This intermediate then undergoes a pinacol rearrangement, which involves the migration of a carbon-carbon bond, leading to ring expansion and the formation of the spirocyclic ketone. rsc.org

For example, a Lewis acid-catalyzed Prins/pinacol cascade has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields and with excellent selectivity. rsc.orgresearchgate.net This methodology demonstrates the feasibility of using such a cascade to construct the core 1-oxaspiro[4.5]decane skeleton. While this specific example leads to a saturated analogue, the principles of this reaction could be adapted to synthesize precursors for this compound by using unsaturated starting materials or by introducing unsaturation in subsequent steps.

Table 2: Summary of Synthetic Strategies
MethodologyKey ReactionPrecursor TypeKey Features
Multi-Step SynthesisSpiro framework cyclizationFunctionalized phenolsAllows for precise control of substitution patterns.
Oxidative SpiroannulationIntramolecular dearomatizationp-Hydroxyphenyl alkanoic acidsDirect formation of the spirodienone core.
IodocyclizationIodolactonizationUnsaturated carboxylic acidsFavors formation of the five-membered lactone ring.
Prins/Pinacol RearrangementCascade cyclization/rearrangementHomoallylic alcohols and aldehydesStereoselective formation of the spiro[4.5]decane core.

Oxidative Spiroannulation of Appropriately Substituted Phenols

Challenges and Considerations in the Synthesis of this compound

The synthesis of the this compound framework is centered around the oxidative cyclization of phenolic precursors. This transformation, while powerful for rapidly building molecular complexity, presents significant challenges that must be carefully managed to achieve desired outcomes. nih.govucsb.edu Key among these are controlling the regiochemistry and stereochemistry of the newly formed spirocenter and ensuring that other reactive functional groups present in the molecule are compatible with the often harsh oxidative conditions.

Regiocontrol and Stereochemical Control during Cyclization

The oxidative dearomatization of a phenol precursor can lead to the formation of either ortho- or para-quinol structures. nih.gov Achieving regiocontrol is paramount for the synthesis of the target spiro-fused cyclohexadienone ring system. The choice of oxidant and the substitution pattern on the phenolic ring can influence this selectivity. Hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly employed for these transformations. nih.gov The mechanism is believed to involve initial ligand exchange between the phenol and the iodine(III) reagent, followed by intramolecular nucleophilic attack from the tethered side chain. nih.gov

Beyond regiocontrol, establishing the correct stereochemistry at the spirocyclic center is a significant hurdle, especially when a chiral center already exists in the molecule. In such cases, the cyclization can produce diastereomers.

Diastereoselectivity: Studies on the spiroannulation of optically active phenolic substrates have shown that the reaction can proceed with moderate diastereoselectivity. For instance, the oxidative spiroannulation of phenols derived from L-3-nitrotyrosine using PIFA yielded the corresponding spirolactones as a 3:1 mixture of diastereomers. nih.gov This indicates that the existing chiral center exerts some influence over the formation of the new spirocenter, but the control is not absolute. Further research into the spiroannulation of various phenolic derivatives suggests that stereoelectronic factors may play a more significant role than steric hindrance in determining the diastereoselectivity of the reaction. ccsenet.org

The table below summarizes findings on the diastereoselective spiroannulation of a phenolic precursor.

PrecursorOxidantDiastereomeric Ratio (dr)YieldReference
Optically active phenol from L-3-nitrotyrosinePIFA3:183-85% nih.gov

Compatibility of Reactive Functional Groups under Synthetic Conditions

The synthesis of this compound and its analogues often involves precursors with multiple functional groups that can be sensitive to the reaction conditions, particularly the strong oxidants used for the key spirocyclization step.

Protection Strategies: To prevent unwanted side reactions, a protecting group strategy is often necessary. For example, in the synthesis of a 6-methoxy substituted analogue, a methoxymethyl (MOM) ether was used to selectively protect one of two hydroxyl groups on the starting benzaldehyde. This protection was crucial for achieving the desired substitution pattern in subsequent steps.

Oxidant Sensitivity: The functional groups on the aromatic ring must be stable to the hypervalent iodine reagents or other oxidants used. Electron-donating groups are generally well-tolerated and can facilitate the oxidation. However, certain electron-withdrawing groups can hinder the reaction, and other sensitive moieties like amines or unprotected phenols on different parts of the molecule may be oxidized non-selectively.

Asymmetric Synthesis of Chiral this compound Analogues

The creation of chiral this compound analogues, where the spirocarbon is a stereocenter, has been approached through two primary strategies: substrate-controlled synthesis and catalyst-controlled synthesis.

Substrate-Controlled Asymmetric Synthesis: This approach utilizes a chiral starting material to direct the stereochemical outcome of the spirocyclization. By incorporating a stereocenter into the phenolic precursor, the diastereoselectivity of the key oxidative cyclization can be controlled to favor one enantiomer. A notable example is the synthesis of optically pure spirolactones starting from the naturally occurring amino acid L-3-nitrotyrosine. nih.gov In this multi-step process, the chirality of the amino acid is carried through the synthesis, and upon oxidative spiroannulation, it influences the configuration of the newly formed spirocenter, ultimately affording an optically active product after separation of diastereomers. nih.gov

Catalyst-Controlled Asymmetric Synthesis: This strategy employs a chiral catalyst to induce enantioselectivity during the key bond-forming reaction, allowing for the use of achiral starting materials. For the synthesis of chiral spirolactones and related spirocyclic compounds, several catalytic asymmetric methods have been developed.

Chiral Hypervalent Iodine Catalysis: A significant advancement in this area is the development of chiral hypervalent iodine(III) reagents. These catalysts function by creating a chiral environment around the iodine center, which then transfers this chirality during the oxidative dearomatization of the phenol. Spirobiindane-based chiral iodine compounds have been developed and shown to dramatically improve enantioselectivity in the oxidative dearomatizing spirolactonization of naphthols, achieving high levels of asymmetric induction (e.g., up to 92% ee). acs.org The design of the catalyst, particularly the substituents near the iodine atom, is critical for achieving high enantiomeric excess. acs.org

Chiral Lewis Acid and Organocatalysis: Other catalytic systems have also shown promise. Chiral bifunctional sulfide (B99878) catalysts derived from BINOL have been used for asymmetric bromolactonizations to generate chiral α-spiro-γ-lactones. nii.ac.jpresearchgate.net In these reactions, the catalyst coordinates to both the electrophile (bromine source) and the nucleophile (carboxylic acid), organizing the transition state to favor the formation of one enantiomer. nii.ac.jp Additionally, iridium and Brønsted acid co-catalyzed asymmetric cycloadditions have been employed to synthesize chiral spiro-N,O-ketals, which are structurally related to the target oxaspiro-diones. ecust.edu.cn

The table below highlights examples of catalyst-controlled asymmetric syntheses relevant to the formation of chiral spirocyclic frameworks.

Reaction TypeCatalyst TypeSubstrate TypeEnantiomeric Excess (ee)Reference
Oxidative Dearomatizing SpirolactonizationSpirobiindane-based Chiral Hypervalent IodineNaphtholsUp to 92% acs.org
Asymmetric BromolactonizationBINOL-derived Chiral Bifunctional Sulfideα-allyl carboxylic acidsNot specified nii.ac.jp
Asymmetric [4+2] CycloadditionIridium/(S)-L1 Co-catalyst2-(1-hydroxyallyl)phenols88-99% ecust.edu.cn

Chemical Reactivity and Mechanistic Investigations of 1 Oxaspiro 4.5 Deca 6,9 Diene 2,8 Dione

General Reactivity Profile of the Spirocyclic System of 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione

The spirocyclic core of this compound imparts significant conformational rigidity to the molecule. Spirocycles are known to influence the stability and pharmacokinetic properties of compounds. The γ-butyrolactone ring, while generally stable due to low ring strain, can be susceptible to ring-opening reactions under certain nucleophilic or hydrolytic conditions.

Studies on the heavily substituted analogue, 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, have provided insights into the stability of this spirocyclic system. In aqueous solutions, this derivative undergoes a partial transformation into 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid. nih.gov This suggests that the lactone moiety can be opened, and the rate of this transformation is influenced by pH and temperature. nih.gov At a neutral pH, an equilibrium between the closed spirocyclic form and the open-chain form is established over an extended period. nih.gov This equilibrium highlights the dynamic nature of the spiro-lactone system in the presence of nucleophiles like water.

Reactions Involving the Diketone and Lactone Moieties

The presence of three carbonyl groups—one in the lactone and two in the dienone ring—makes this compound a prime target for nucleophilic attack.

Nucleophilic Addition Reactions at Carbonyl Centers

The carbonyl carbon of the γ-butyrolactone is susceptible to nucleophilic attack, which can lead to ring-opening. While γ-butyrolactone is generally considered unreactive compared to more strained lactones like β-propiolactone, strong nucleophiles can induce cleavage of the ester bond. nih.gov

The cyclohexadienone portion of the molecule offers two sites for nucleophilic addition: the carbonyl carbon (1,2-addition) and the β-carbon of the α,β-unsaturated ketone system (1,4-addition or conjugate addition). The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group, while softer nucleophiles, like cuprates, preferentially undergo 1,4-addition. Asymmetric transformations of achiral 2,5-cyclohexadienones often proceed via conjugate addition of a nucleophile. nih.gov

Reaction TypeReagent/NucleophilePotential Product(s)
Lactone Ring Opening Strong Nucleophiles (e.g., NaOH, Grignard reagents)γ-Hydroxy-substituted propionic acid derivatives
1,2-Addition to Dienone Hard Nucleophiles (e.g., Organolithium)Tertiary alcohol at the former carbonyl carbon
1,4-Addition to Dienone Soft Nucleophiles (e.g., Gilman cuprates, thiols)Cyclohexenone derivative

Condensation Reactions of the Diketone Functionality

The diketone functionality in the cyclohexadiene ring can potentially undergo condensation reactions. Analogous to 1,4-cyclohexanedione, the active methylene (B1212753) groups adjacent to the carbonyls can be deprotonated under basic conditions to form enolates. guidechem.com These enolates can then react with electrophiles, such as aldehydes, in aldol-type condensation reactions. guidechem.comresearchgate.net Such reactions, typically carried out under alkaline conditions, can lead to the formation of new carbon-carbon bonds and more complex molecular architectures. guidechem.comresearchgate.net

Reaction TypeReagentsExpected Product
Aldol Condensation Aldehyde, Base (e.g., KOH, K2CO3)α,β-Unsaturated ketone derivative

Reactivity of the Dienone and Alkene Portions of the this compound System

The conjugated double bonds in the cyclohexadienone ring are key sites for various chemical transformations, including electrophilic additions and redox reactions.

Electrophilic Substitution Reactions (e.g., on tert-butyl substituted analogues)

Direct electrophilic substitution on the electron-deficient dienone ring of this compound is generally unfavorable. The electron-withdrawing nature of the carbonyl groups deactivates the double bonds towards attack by electrophiles.

However, the synthesis of the well-studied analogue, 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, originates from the electrophilic substitution of a phenolic precursor. Phenols are highly reactive towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. wikipedia.org The tert-butyl groups are typically introduced via Friedel-Crafts alkylation of the precursor aromatic ring before the oxidative dearomatization that forms the cyclohexadienone structure. This highlights that the substitution pattern is established at an earlier synthetic stage rather than by direct substitution on the final dienone product.

Oxidation and Reduction Pathways

The this compound system possesses multiple sites that can be targeted by oxidizing and reducing agents. The tert-butylated analogue is known to undergo both oxidation and reduction reactions.

Reduction: The carbonyl groups and the carbon-carbon double bonds can be reduced under various conditions.

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone functionalities to the corresponding alcohols.

Lactone Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the lactone to a diol.

Double Bond Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) can reduce the carbon-carbon double bonds, potentially leading to a saturated spirocyclic system.

Oxidation: The alkene moieties are susceptible to oxidation.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the double bonds into epoxides.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions could lead to the cleavage of the cyclohexadiene ring.

Interestingly, the 7,9-di-tert-butyl substituted analogue has been reported to exhibit antioxidant properties, suggesting it can act as a radical scavenger. chemicalbook.com

ReactionReagent(s)Potential Product(s)
Ketone Reduction NaBH₄Spirocyclic diol-lactone
Lactone Reduction LiAlH₄Spirocyclic triol
Catalytic Hydrogenation H₂, Pd/CFully saturated spiro-lactone
Epoxidation m-CPBASpirocyclic epoxide derivatives

Conjugate Addition Reactions (e.g., of methanol)

The dienone system in the this compound scaffold is an extended conjugated system, making it susceptible to nucleophilic attack. In particular, it can undergo conjugate addition reactions, where a nucleophile adds to the end of the conjugated system (the δ-position), a process often referred to as a 1,6-addition. rsc.org This reactivity is analogous to that observed in para-quinone methides (p-QMs), which are also known to readily undergo 1,6-conjugate additions. rsc.orgrsc.org

The mechanism of the conjugate addition of a nucleophile, such as methanol (B129727), is initiated by the attack of the nucleophile on the C9 carbon of the dienone system. This leads to the formation of a dienolate intermediate, which is stabilized by resonance. Subsequent protonation of the dienolate at the oxygen atom attached to C8 yields an enol, which then tautomerizes to the more stable keto form, resulting in the final 1,6-adduct.

While specific studies on the addition of methanol to this compound are not extensively documented, the general reactivity pattern for dienones suggests that this reaction would proceed under either basic or acidic catalysis to overcome the relatively low nucleophilicity of methanol. nih.gov Base catalysis would involve the formation of the more nucleophilic methoxide (B1231860) ion, while acid catalysis would activate the dienone system by protonation of the carbonyl oxygen, making it more electrophilic.

Table 1: Plausible Reaction Parameters for Conjugate Addition of Methanol

ParameterConditionRationale
Nucleophile Methanol (CH₃OH)Acts as the incoming nucleophile.
Catalyst Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)To enhance the reactivity of the dienone or the nucleophile.
Solvent Methanol (as reactant and solvent)Provides a high concentration of the nucleophile.
Temperature Room temperature to mild heatingTo facilitate the reaction without promoting side reactions.

Studies on the Functional Group Interconversions of this compound Scaffolds

The this compound scaffold possesses several functional groups, including a lactone, a cyclic ketone, and a conjugated diene system, which can be selectively transformed to generate a variety of derivatives.

The carbonyl group at C8 can undergo typical ketone reactions. For example, it could be reduced to a secondary alcohol using reducing agents like sodium borohydride. This would disrupt the dienone conjugation, leading to a spirolactone-cyclohexen-ol derivative. Olefination reactions, such as the Wittig reaction, could also be employed to convert the C8 carbonyl into an exocyclic double bond.

The lactone functional group is essentially a cyclic ester and can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the opening of the five-membered ring to form a hydroxy carboxylic acid. The lactone could also be reduced to a diol using strong reducing agents like lithium aluminum hydride.

The conjugated diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the diene component. This would allow for the construction of more complex polycyclic systems fused to the spirocyclic core. Selective reduction of one or both of the double bonds in the dienone system could also be achieved through catalytic hydrogenation, leading to partially or fully saturated cyclohexanone (B45756) derivatives. The specific conditions for these transformations would need to be carefully chosen to ensure selectivity and avoid undesired side reactions involving the other functional groups present in the molecule.

Advanced Spectroscopic Characterization Techniques for 1 Oxaspiro 4.5 Deca 6,9 Diene 2,8 Dione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum of 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione provides specific information about the chemical environment of the hydrogen atoms in the molecule. Analysis of a 500 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons. chemicalbook.com

The spectrum shows a singlet at δ 6.51 ppm, which integrates to two protons, corresponding to the two equivalent vinyl protons on the cyclohexadienone ring. chemicalbook.com A sharp singlet at δ 1.23 ppm, integrating to 18 protons, is characteristic of the two equivalent tert-butyl groups. chemicalbook.com The aliphatic protons of the lactone ring appear as two triplets. The signal at δ 2.77 ppm corresponds to the two protons adjacent to the spiro carbon, while the triplet at δ 2.28 ppm is assigned to the protons adjacent to the carbonyl group of the lactone. chemicalbook.com Both triplets exhibit a coupling constant (J) of 8.3 Hz, indicating their vicinal relationship. chemicalbook.com

¹H NMR Data for 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
6.51 Singlet 2H - Vinyl Protons (H-6, H-10)
2.77 Triplet 2H 8.3 CH₂ adjacent to spiro C
2.28 Triplet 2H 8.3 CH₂ adjacent to lactone C=O

Complementing the proton data, ¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum for 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, recorded at 125 MHz in CDCl₃, displays nine distinct signals, confirming the molecular symmetry. chemicalbook.com

The signals in the downfield region at δ 185.5 and δ 175.8 ppm are assigned to the carbonyl carbons of the ketone and the lactone, respectively. chemicalbook.com The peaks at δ 147.7 and δ 137.1 ppm correspond to the olefinic carbons of the dienone system. chemicalbook.com The unique spiro carbon, a quaternary carbon atom at the junction of the two rings, resonates at δ 79.9 ppm. chemicalbook.com The remaining signals at δ 34.9, 33.3, 29.3, and 28.6 ppm are attributed to the carbons of the tert-butyl groups and the aliphatic carbons of the lactone ring. chemicalbook.com

¹³C NMR Data for 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Chemical Shift (δ) ppm Assignment
185.5 Ketone Carbonyl (C=O)
175.8 Lactone Carbonyl (C=O)
147.7 Olefinic Carbon
137.1 Olefinic Carbon
79.9 Spiro Carbon (C-5)
34.9 Quaternary Carbon of tert-butyl
33.3 Methylene (B1212753) Carbon (CH₂)
29.3 Methyl Carbon of tert-butyl

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. The molecular weight of 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is 276.37 g/mol . biosynth.com

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for identifying individual components within a complex mixture. This method has been widely applied to detect 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione in various matrices.

Research has shown its utility as a method for identifying aroma components in mushrooms and bioactive compounds in plant extracts. chemicalbook.com It is also a critical tool for monitoring water quality, where it is used to quantify the compound as a leachable impurity from cross-linked polyethylene (B3416737) (PE-X) pipes (B44673). nih.gov The NIST Chemistry WebBook contains reference mass spectra and gas chromatography retention data for this compound, which serves as a basis for its identification in analytical laboratories. nist.gov

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (formula C₁₇H₂₄O₃), the exact mass can be verified.

Using Electrospray Ionization (ESI), a common soft ionization technique, the compound is often observed as a sodium adduct [M+Na]⁺. HRMS analysis provides a measured value that can be compared against a calculated value, confirming the molecular formula. chemicalbook.com

HRMS Data for 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Ion Calculated Mass [M+Na]⁺ Measured Mass [M+Na]⁺

The extremely close correlation between the calculated and measured mass provides unambiguous confirmation of the compound's elemental composition. chemicalbook.com

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione shows characteristic absorption bands that confirm its key structural features. chemicalbook.com

A strong absorption band at 1774 cm⁻¹ is indicative of the C=O stretching vibration of the five-membered lactone (γ-lactone) ring. chemicalbook.com Another strong band at 1647 cm⁻¹ corresponds to the C=O stretch of the conjugated ketone in the six-membered ring. chemicalbook.com The absorption at 2957 cm⁻¹ is attributed to the C-H stretching vibrations of the aliphatic portions of the molecule, including the tert-butyl groups and the methylene groups. chemicalbook.com

Key IR Absorption Bands for 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Wavenumber (cm⁻¹) Functional Group Assignment
2957 C-H Stretch (aliphatic)
1774 C=O Stretch (γ-lactone)

Theoretical and Computational Chemistry Studies on 1 Oxaspiro 4.5 Deca 6,9 Diene 2,8 Dione

Molecular Modeling and Conformational Analysis of 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione Structures

Detailed molecular modeling and conformational analysis studies specifically for this compound are not extensively available in the reviewed scientific literature. While the synthesis and crystal structures of other oxaspirocyclic compounds have been reported, providing insights into their three-dimensional arrangements, similar dedicated studies on the conformational preferences and structural dynamics of the unsubstituted this compound are not publicly documented.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There is a lack of specific published research detailing quantum chemical calculations for this compound. Such studies would be invaluable for understanding its electronic properties, such as orbital energies, charge distribution, and molecular electrostatic potential. Furthermore, reactivity descriptors, which are crucial for predicting the compound's behavior in chemical reactions, have not been specifically reported for this molecule.

In Silico Molecular Docking Investigations of this compound for Ligand-Protein Interactions

In silico molecular docking studies are essential for predicting the binding affinity and interaction patterns of a ligand with a protein target. However, specific investigations into the docking of this compound with various enzymes are not well-documented.

Prediction of Enzyme Binding Affinities

Specific data on the predicted enzyme binding affinities for this compound are not available in the current body of scientific literature. While there are reports on the molecular docking of its derivative, 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, with tyrosinase, similar predictive studies for the parent compound are absent.

Biological Activities and Mechanistic Investigations of 1 Oxaspiro 4.5 Deca 6,9 Diene 2,8 Dione and Derivatives

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant activity of 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione derivatives is a significant area of study, focusing on their ability to neutralize harmful free radicals.

The antioxidant capacity of compounds is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. Among the most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. These assays are spectrophotometric methods where an antioxidant compound reduces the radical, leading to a measurable color change.

Studies have identified that the derivative 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione possesses notable radical scavenging activities. Research on extracts of the plant Portulacaria afra, which contains this compound, has demonstrated significant antioxidant potential using ABTS and moderate potential with the DPPH method.

Free radicals and other reactive oxygen species (ROS) can cause oxidative stress, a condition linked to cellular damage and various diseases. Antioxidants mitigate this stress by neutralizing these reactive species. The demonstrated radical-scavenging properties of 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione indicate its potential to counteract oxidative stress in biological systems. This compound is naturally present in the aerial parts of Gmelina asiatica and in whole plant extracts of Euphorbia pulcherrima, a plant used in folk medicine. Its presence in these and other natural sources suggests a potential protective role against oxidative damage within these organisms.

Enzyme Inhibitory Potentials and Target Identification Studies

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, pointing toward potential therapeutic applications.

Methionine aminopeptidases (MetAPs) are enzymes that cleave the N-terminal methionine from new proteins, a crucial step in protein maturation. In particular, the inhibition of MetAP2 is a target of interest in medical research for its role in angiogenesis (the formation of new blood vessels). While various small-molecule inhibitors of MetAP2 have been identified and characterized, current scientific literature available through searches does not establish a direct inhibitory link between this compound or its 7,9-di-tert-butyl derivative and MetAP2 activity.

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Inhibitors of this enzyme are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders.

In-silico (computational) studies have been performed to explore the enzyme inhibitory potential of 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a compound identified in Portulacaria afra. Molecular docking simulations, which predict how a molecule binds to a target, were used to model the interaction between this compound and the active site of tyrosinase. These computational results suggest a binding affinity, indicating that the compound is a potential candidate for tyrosinase inhibition.

CompoundTarget EnzymeMethod of InvestigationFindingSource
7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dioneTyrosinaseIn-silico Molecular DockingDemonstrated binding affinity with the enzyme's active site.
Portulacaria afra extract (containing the derivative)Acetylcholinesterase (AChE)In Vitro Enzyme AssayExtract showed moderate inhibitory activity.

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Research into natural products has identified various compounds with AChE inhibitory potential.

A study on the biological activities of Portulacaria afra extracts, which are known to contain 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, evaluated their potential to inhibit AChE. The results indicated that the plant extracts exhibited moderate acetylcholinesterase inhibition. This finding suggests that compounds within the extract, potentially including the oxaspiro derivative, contribute to this enzymatic inhibition.

Cyclooxygenase (COX) Enzyme Interactions

While direct experimental studies on the interaction of this compound with cyclooxygenase (COX) enzymes are not extensively documented, research into its derivatives suggests a potential for anti-inflammatory activity through COX inhibition. A notable derivative, 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, has been the subject of molecular docking studies to evaluate its potential for COX-2 inhibition. These in silico analyses are crucial in predicting the binding affinity of a ligand to the active site of a protein, thereby suggesting its potential inhibitory activity.

In one such study, the binding free energy of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione with the COX-2 enzyme was calculated to be -5.14 kcal/mol. This value, when compared to other terpenoids evaluated in the same study, suggests a moderate potential for interaction. For context, other compounds in the study exhibited a range of binding free energies, indicating varying degrees of potential inhibition. The anti-inflammatory properties of this derivative have been noted in various natural sources, further suggesting the potential for this class of compounds to interact with inflammatory pathways that may involve COX enzymes.

Table 1: Molecular Docking Results for COX-2 Inhibition

Compound Binding Free Energy (kcal/mol)
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione -5.14
Cedrol -7.19
Spathulenol -5.65
Nootkatone -5.82

It is important to note that molecular docking studies are predictive and require confirmation through in vitro and in vivo assays to establish a definitive inhibitory effect and mechanism of action. Further research is needed to elucidate the direct interactions of this compound and its derivatives with both COX-1 and COX-2 isoforms to understand their selectivity and potential as anti-inflammatory agents.

Chitin (B13524) Synthase Inhibition

Chitin synthase is a critical enzyme in the fungal life cycle, responsible for the synthesis of chitin, a major component of the fungal cell wall. Its absence in humans makes it an attractive target for the development of antifungal agents. While direct studies on the inhibition of chitin synthase by this compound are not available, research on other spiro compounds has demonstrated the potential of this structural class as chitin synthase inhibitors.

For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated for their inhibitory activity against chitin synthase. Several of these compounds exhibited moderate to excellent potency, with IC50 values in the micromolar range, comparable to the known chitin synthase inhibitor polyoxin (B77205) B. biosynth.com Similarly, spiro[benzoxazine-piperidin]-one derivatives have been designed and shown to have excellent chitin synthase inhibitory activity, with some compounds demonstrating IC50 values equivalent to that of polyoxin B. nih.gov

Table 2: Chitin Synthase Inhibitory Activity of Spiro Compounds

Compound Class Representative IC50 Values (mM) Reference
2,8-Diazaspiro[4.5]decan-1-one derivatives 0.12 - 0.29 biosynth.com
Spiro[benzoxazine-piperidin]-one derivatives 0.10 - 0.16 nih.gov
Polyoxin B (control) ~0.08 - 0.19 biosynth.comnih.gov

These findings suggest that the spirocyclic scaffold may be a promising starting point for the design of novel chitin synthase inhibitors. The presence of the spiro center provides a rigid, three-dimensional structure that can be functionalized to optimize binding to the enzyme's active site. However, it is crucial to conduct specific enzymatic assays with this compound and its derivatives to determine if the oxaspiro core also confers chitin synthase inhibitory activity.

Modulation of Nuclear Receptors and Associated Biological Pathways

Investigations into Steroidal Antimineralocorticoid Activity

The mineralocorticoid receptor (MR) plays a crucial role in regulating electrolyte and water balance. Antagonists of this receptor are used as potassium-sparing diuretics. The steroidal spirolactones, such as spironolactone (B1682167) and eplerenone, are well-known MR antagonists. monash.edunih.govnih.gov While this compound is a non-steroidal spirolactone, the structural feature of the spirolactone ring is common to both classes of compounds.

Research has expanded into the development of non-steroidal MR antagonists to improve selectivity and reduce the side effects associated with steroidal agents. nih.govoup.comnih.gov These newer non-steroidal MRAs have demonstrated high affinity and specificity for the mineralocorticoid receptor. nih.gov This suggests that the spirolactone moiety, even in a non-steroidal framework, can be a key pharmacophore for MR antagonism.

While direct experimental data on the antimineralocorticoid activity of this compound is not currently available, its structural similarity to other spirolactone-containing compounds warrants investigation into its potential to act as a mineralocorticoid receptor antagonist. Future studies would need to assess its binding affinity to the MR and its functional activity in relevant in vitro and in vivo models.

Anti-Androgen and Progesterone (B1679170) Receptor Interactions

Certain steroidal spirolactones are known to interact with other steroid hormone receptors, leading to anti-androgenic and progestogenic effects. nih.govslinda.uy For example, drospirenone, a novel progestogen, possesses both antimineralocorticoid and antiandrogenic activity. nih.govslinda.uy This cross-reactivity is attributed to the structural similarity of the spirolactone steroid backbone to endogenous androgens and progestins.

The anti-androgenic effect of some spirolactones is mediated through competitive inhibition of androgen binding to the androgen receptor (AR). nih.gov Similarly, interactions with the progesterone receptor (PR) can lead to either agonistic or antagonistic effects, depending on the specific structure of the compound.

Indirect Estrogen and Glucocorticoid Receptor Effects

The interplay between different steroid hormone signaling pathways is complex. For instance, glucocorticoids have been shown to antagonize the effects of estrogens by inducing the expression of estrogen sulfotransferase, an enzyme that deactivates estrogens. nih.gov Furthermore, the development of selective glucocorticoid receptor modulators (SEGRMs), including non-steroidal compounds, highlights the potential for molecules without a steroid backbone to interact with and modulate glucocorticoid receptor (GR) activity. nih.gov

While there is no direct evidence of this compound interacting with estrogen or glucocorticoid receptors, the possibility of indirect effects exists. For example, if the compound were to modulate the activity of enzymes involved in steroid metabolism or interact with other nuclear receptors that cross-talk with estrogen and glucocorticoid signaling pathways, it could indirectly influence the cellular response to these hormones. Investigating the effect of this compound on the expression of key steroidogenic and metabolic enzymes would be a first step in exploring these potential indirect effects.

Splicing Inhibition Studies of Related Oxaspiro Compounds

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, and its dysregulation is implicated in various diseases, including cancer. The spliceosome, the molecular machinery responsible for splicing, has emerged as a promising target for therapeutic intervention. Small molecules that can modulate splicing are of significant interest.

Studies have shown that certain oxaspiro compounds can act as splicing inhibitors. nih.gov A key finding from structure-activity relationship (SAR) studies is the requirement of the spirolactone ring for splicing inhibition. nih.gov This suggests that the spirocyclic core of this compound is a crucial feature for this potential biological activity. The SAR studies also indicated that the structure of the spirolactone, including the nature of its substituents, can influence the potency of splicing inhibition. nih.gov

The mechanism of action for many splicing inhibitors involves stalling the assembly of the spliceosome at different stages. For example, some compounds prevent the formation of the A complex, while others inhibit the transition to the catalytic C complex. nih.gov Oxaspiro compounds have been shown to stall spliceosome assembly at the B/C complex. nih.gov

Table 3: Splicing Inhibition by Oxaspiro Compounds

Compound Class Key Structural Feature for Activity Stage of Spliceosome Assembly Affected
Oxaspiro compounds Spirolactone ring B/C complex

While the specific activity of this compound as a splicing inhibitor has not been explicitly detailed, the findings for related oxaspiro compounds provide a strong rationale for investigating its potential in this area. Further research, including in vitro splicing assays and cellular studies, would be necessary to confirm this activity and elucidate its precise mechanism.

Elucidation of Structure-Activity Relationships Governing Biological Functions

The biological activities of spirocyclic compounds are intrinsically linked to their three-dimensional structure. For this compound and its derivatives, the rigidity of the spirocyclic core, the nature and position of substituents, and the electronic properties of the dienone system are critical determinants of their biological functions. While comprehensive structure-activity relationship (SAR) studies on the parent compound are not extensively detailed, research on its derivatives, particularly those with modifications on the heterocyclic and carbocyclic rings, provides significant insights into the structural requirements for various biological activities, including antitumor and antioxidant effects.

One of the most systematically studied classes of derivatives is the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which have been investigated for their anticancer properties. nih.govnih.gov In these derivatives, a nitrogen atom is incorporated into the lactone ring, forming a lactam, which allows for the introduction of various substituents. The evaluation of these compounds against several human cancer cell lines has revealed key structural features that govern their cytotoxic potency. nih.gov

A study involving a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives demonstrated that the nature of the substituent on the nitrogen atom significantly influences antitumor activity. nih.govnih.gov The compounds were tested against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. nih.gov The results indicated that many of these derivatives exhibit moderate to potent activity. nih.govnih.gov

For instance, compounds with specific benzyl (B1604629) groups attached to the nitrogen atom showed notable potency. nih.govnih.gov Compound 11h (4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione) emerged as a particularly effective agent against all three tested cell lines, with IC₅₀ values of 0.19 µM against A549, 0.08 µM against MDA-MB-231, and 0.15 µM against HeLa cells. nih.govnih.gov This suggests that the presence of a halogenated benzyl moiety is favorable for activity. Similarly, compound 11d and 11k were highly potent against the MDA-MB-231 cell line, both with an IC₅₀ of 0.08 µM. nih.govnih.gov Compound 11b was most potent against the A549 cell line with an IC₅₀ of 0.18 µM. nih.govnih.gov

The data from these studies underscore that the 1-oxa-4-azaspiro[4.5]indole-6,9-diene-3,8-dione core is an active pharmacophore. nih.gov The variation in potency among the derivatives highlights the importance of the substituent's size, electronic properties, and steric configuration in the interaction with biological targets.

CompoundSubstituent (R)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. MDA-MB-231 (Breast Cancer)IC₅₀ (µM) vs. HeLa (Cervical Cancer)
11b4-Fluorobenzyl0.180.240.31
11d4-Chlorobenzyl0.310.080.25
11h4-Bromobenzyl0.190.080.15
11k4-(Trifluoromethyl)benzyl0.450.090.14
12c4-Methylbenzyl0.330.200.14

Another important derivative is 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione . This compound, found in various natural sources, features bulky tert-butyl groups at the C7 and C9 positions of the dienone ring. chemicalbook.comchemicalbook.com These substituents significantly alter the molecule's lipophilicity and steric profile. This derivative has been reported to possess radical scavenging and anti-inflammatory properties. biosynth.com The presence of the tert-butyl groups is thought to enhance its antioxidant activity by stabilizing the phenoxyl radical that may form during the scavenging process. Furthermore, in-silico docking studies have suggested that this derivative can interact with the enzyme tyrosinase, indicating a potential for tyrosinase inhibitory activity. researchgate.net

The importance of the core spiro[4.5]decane scaffold is further emphasized when examining derivatives with different heteroatoms. For example, replacing the oxygen at position 4 with sulfur to create 1-oxa-4-thiaspiro[4.5]decane derivatives results in compounds with activity as 5-HT1A receptor agonists, a completely different biological target. unimore.it This highlights that the specific arrangement of heteroatoms within the spirocyclic system is a crucial factor in determining the pharmacological profile.

The Spirocyclic Core: The rigid 1-oxaspiro[4.5]decane framework serves as a crucial scaffold for orienting functional groups.

Substituents on the Dienone Ring: As seen with the 7,9-di-tert-butyl derivative, substituents on the six-membered ring can confer antioxidant and enzyme-inhibitory activities. biosynth.comresearchgate.net

Modifications of the Heterocyclic Ring: The introduction of a nitrogen atom (as in the 1-oxa-4-azaspiro series) creates a point for diversification and significantly influences antitumor potency, which is highly dependent on the nature of the N-substituent. nih.govnih.gov

Nature of Heteroatoms: Changing the heteroatoms within the spiro rings can fundamentally alter the biological target and subsequent activity. unimore.it

Applications of 1 Oxaspiro 4.5 Deca 6,9 Diene 2,8 Dione in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Chemical Intermediate and Building Block in Synthetic Organic Chemistry

The 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione framework is a versatile intermediate in synthetic organic chemistry. Its structure, featuring a lactone, a cyclic ketone, and a conjugated diene system, offers multiple reactive sites for chemical modification. Synthetic chemists utilize this scaffold as a starting point for constructing more complex molecular architectures.

The synthesis of derivatives of the core structure highlights its utility. For instance, N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) acetamide (B32628) and benzamide (B126) have been successfully synthesized in high yields from 4-hydroxy-3-nitrobenzaldehyde, demonstrating a practical route to introduce amide functionalities onto the spirocyclic core researchgate.net. Such transformations are crucial for building libraries of compounds for biological screening. The synthesis of these derivatives was instrumental in optimizing conditions for diastereoselective spiroannulation reactions, a key step in the asymmetric synthesis of other complex molecules researchgate.net.

Furthermore, the general synthetic accessibility of related oxaspiro[4.5]decane systems allows for the generation of a wide array of analogues. Methodologies for creating such spirocycles often involve intramolecular cyclization or oxidation of phenolic precursors, which can be adapted to produce a variety of substituted derivatives mdpi.com. The inherent functionality of the this compound core makes it a valuable building block for accessing diverse chemical space.

Role as a Core Scaffold for Drug Discovery and Medicinal Chemistry Research

Spirocyclic compounds are of significant interest in medicinal chemistry due to their rigid conformational nature, which can lead to higher binding affinity and selectivity for biological targets. The 1-oxaspiro[4.5]decane framework serves as a prime example of a core scaffold that can be elaborated to design novel bioactive agents.

Rational Design and Synthesis of Novel Bioactive Compounds

The rational design of drugs often begins with a core structure that can be systematically modified to optimize biological activity. The this compound scaffold has inspired the synthesis of related structures with potent biological effects. A notable example is the design and synthesis of a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, where a nitrogen atom is incorporated into the five-membered ring nih.govnih.gov.

These aza-derivatives were evaluated for their anticancer activity against several human cancer cell lines, with many compounds demonstrating moderate to potent activity nih.govnih.gov. This research underscores the potential of the spiro[4.5]decane-diene-dione core as a pharmacophore for anticancer agents. The most promising compound from one study, 11h , exhibited significant cytotoxicity against lung, breast, and cervical cancer cell lines, marking it as a candidate for further development nih.gov.

Antitumor Activity of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives nih.gov
CompoundA549 (Lung Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)
11b0.18>101.12
11d1.540.090.38
11h0.190.080.15
11k0.310.080.14
12c0.290.210.14

Exploration in the Development of Opioid Receptor Ligands

While direct studies on this compound itself as an opioid receptor ligand are not extensively documented, the broader spiro[4.5]decane scaffold has been successfully employed in the design of novel opioid receptor modulators. This suggests the potential of the core ring system for this therapeutic target.

Recent research has led to the discovery of a novel class of delta-opioid receptor (DOR) selective agonists based on a 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype nih.govnih.govresearchgate.net. These compounds, identified through high-throughput screening, represent a significant departure from previously studied DOR agonists and may offer an alternative pathway for developing clinical candidates for neurological disorders such as chronic pain and migraine nih.govresearchgate.net. The most potent compound from this series was found to be selective for the DOR over a panel of 167 other G-protein coupled receptors and demonstrated anti-allodynic efficacy in an inflammatory pain model nih.gov. This discovery highlights the suitability of the spiro[4.5]decane skeleton for interacting with the orthosteric binding site of the delta-opioid receptor nih.govnih.gov.

Contributions to Natural Product Synthesis and Chemical Probe Development Platforms

The oxaspiro[4.5]decane ring system is not just a synthetic curiosity; it is a recurring structural motif in a variety of biologically potent natural products. The bicyclic 1,6-dioxaspiro[4.5]decane system, a close relative of the title compound, is the core structure for numerous important molecules, including the antibiotic (+)-monensin A, the anticancer agent (−)-berkelic acid, and the marine toxin (−)-calyculin A researchgate.netsemanticscholar.org. The prevalence of this scaffold in nature underscores its evolutionary selection for biological function and makes it a key target for total synthesis efforts.

Furthermore, a derivative, 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, has been identified in several natural sources. It is found in morel mushrooms (Morchella spp.) and has been isolated from plants such as Euphorbia pulcherrima and Manilkara hexandra, some of which are used in traditional medicine chemicalbook.comchemicalbook.com. Its presence in marine algae has also been noted chemicalbook.comchemicalbook.com. The existence of this compound in nature provides a basis for its use as a platform for developing chemical probes to investigate biological pathways.

Research into its Occurrence as Degradation Products in Polymeric Materials

Beyond its applications in synthesis and medicine, the derivative 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione has been extensively studied as a non-intentionally added substance (NIAS) that leaches from polymeric materials. It is a known degradation product of the phenolic antioxidant Irganox 1010, an additive widely used to improve the stability of polymers such as polypropylene (B1209903) (PP) and cross-linked polyethylene (B3416737) (PE-X) chemicalbook.commdpi.comresearchgate.net.

This compound has been detected in a variety of materials that come into contact with food and pharmaceuticals, including plastic packaging and bottle caps (B75204) chemicalbook.commdpi.com. Research has also focused on its migration from PE-X pipes (B44673) into drinking water researchgate.netnih.gov. Studies have shown that the formation of this spiro-compound from Irganox 1010 involves a multi-step process of hydrolysis and oxidation researchgate.net. Its concentration in migration waters can be significant, and its stability is dependent on factors like pH and temperature nih.gov.

Research Findings on 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione as a Polymer Degradation Product
Source MaterialPrecursor AdditiveContext of OccurrenceReference
Polypropylene (PP) bottlesIrganox 1010Leachable impurity in ophthalmic drug solutions. chemicalbook.com
Cross-linked polyethylene (PE-X) pipesIrganox 1010Contaminant leaching into migration/drinking water. researchgate.netnih.gov
Polyethylene (PE) filmsIrganox 1010Detected as a Non-Intentionally Added Substance (NIAS) in food packaging. mdpi.com
Plastic and paper packagingIrganox 1010General leachable component. researchgate.net

Potential in Food Preservation and Nutraceutical Formulations (from a chemical properties perspective)

From a chemical properties standpoint, the 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione derivative possesses characteristics that suggest potential applications in food preservation and nutraceuticals. This derivative is noted for its antioxidant properties, which are crucial for mitigating oxidative stress .

Studies have shown that the compound exhibits radical scavenging activities, which could theoretically help in preventing the oxidative spoilage of foods biosynth.com. The bulky tert-butyl groups on the cyclohexadiene-dione ring likely contribute to its stability and ability to act as an antioxidant. These intrinsic chemical properties suggest that the scaffold could be explored for developing novel food preservatives or as an active ingredient in nutraceutical formulations aimed at combating oxidative damage. It has also been reported to have anti-inflammatory properties, further broadening its potential biological applications biosynth.com.

An exploration of the promising research frontiers for the chemical compound this compound reveals significant potential for innovation across synthesis, reactivity, and application. The unique spirocyclic structure, featuring a lactone, an enone, and a cyclic ketone, serves as a foundation for future investigations in medicinal chemistry and materials science. nih.govchemicalbook.com This article outlines the key future directions and emerging research avenues for this compound, focusing on the development of novel synthetic methods, exploration of its chemical behavior, advanced computational modeling, identification of new biological roles, and its expansion into interdisciplinary fields.

Q & A

Q. What analytical techniques are recommended for characterizing 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione?

To ensure structural and purity validation, the following methods are critical:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the spirocyclic framework and substituent positions. DEPT NMR can clarify carbon hybridization states .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (discrepancy noted: 276.4 vs. 276.37 g/mol across sources) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>97%) using reverse-phase HPLC with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol mitigation .
  • Waste Disposal: Segregate organic waste and consult certified disposal services to meet environmental regulations (e.g., WGK Germany Class 3) .
  • Storage: Store at room temperature in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve molecular weight discrepancies in literature?

Discrepancies in reported molecular weights (276.4 vs. 276.37 g/mol) may arise from rounding conventions or isotopic variations. To resolve:

Validate experimentally using HRMS and compare with NIST reference data (276.3707 g/mol) .

Cross-check with Certificates of Analysis (CoA) from suppliers (e.g., SynThink, Dr. Ehrenstorfer) for traceability .

Q. What synthetic strategies enable derivatization of this spirocyclic compound?

Key approaches include:

  • Multi-component Reactions: Combine 1,2,3-trimethoxybenzene, isobutyraldehyde, and nitriles in concentrated H2SO4\text{H}_2\text{SO}_4 to introduce azaspiro derivatives .
  • Functionalization: Methoxy or tert-butyl groups can be modified via electrophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate derivatives .

Q. How is this compound validated as a reference standard in pharmaceutical quality control?

For FDA compliance (e.g., ANDA filings):

Method Validation: Establish specificity, linearity (R2^2 > 0.995), and precision (%RSD < 2%) using HPLC-MS .

Stability Studies: Accelerated stability testing (40°C/75% RH for 6 months) to confirm degradation resistance .

Impurity Profiling: Identify process-related impurities (e.g., des-tert-butyl analogs) via LC-MS/MS and quantify limits (ICH Q3B guidelines) .

Data Contradiction Analysis

Q. How should researchers address conflicting purity claims (e.g., 97% vs. >99%)?

Source Purity Method Resolution Strategy
ChemWhat 97%HPLC-UVRequest CoA with batch-specific validation.
SynThink >99%LC-MSCross-validate with in-house HPLC and spike recovery tests.

Recommendation: Use orthogonal methods (e.g., NMR quantitation with internal standards) to resolve discrepancies .

Experimental Design Considerations

Q. What experimental parameters influence the stability of this compound during storage?

  • Light Sensitivity: UV-Vis spectroscopy shows absorption at 280 nm; amber vials reduce photodegradation .
  • Humidity Control: Karl Fischer titration monitors moisture uptake; store with desiccants (silica gel) .
  • Temperature: Differential Scanning Calorimetry (DSC) confirms melting point (~150°C) and thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.